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Compound of Interest

Compound Name:
(2-(Benzyloxy)-3-

chlorophenyl)boronic acid

Cat. No.: B593923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a substituted phenylboronic acid with the

chemical formula C₁₃H₁₂BClO₃.[1] This technical guide provides a comprehensive overview of

its chemical structure, properties, and potential applications, with a focus on its role as a

building block in organic synthesis, particularly in the context of drug discovery and

development. Due to the limited availability of specific experimental data for this compound in

published literature, this guide presents representative protocols and workflows based on

established methods for similar boronic acids.

Chemical Structure and Properties
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is characterized by a phenyl ring substituted

with a boronic acid group, a benzyloxy group, and a chlorine atom. The precise arrangement of

these functional groups dictates its reactivity and potential biological activity.
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Property Value Source

CAS Number 1217500-57-6 [1]

Molecular Formula C₁₃H₁₂BClO₃ [1]

Molecular Weight 262.5 g/mol [1]

Purity Typically ≥97% [1]
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The chemical structure of (2-(Benzyloxy)-3-chlorophenyl)boronic acid is depicted in the

following diagram:

Caption: Chemical structure of (2-(Benzyloxy)-3-chlorophenyl)boronic acid.

Experimental Protocols
While a specific, peer-reviewed synthesis protocol for (2-(Benzyloxy)-3-chlorophenyl)boronic
acid is not readily available, a general and widely used method for the synthesis of arylboronic

acids is through the reaction of a Grignard reagent with a trialkyl borate.[2]

Representative Synthesis Protocol (Grignard Method):

Grignard Reagent Formation: The corresponding aryl bromide, 1-bromo-2-(benzyloxy)-3-

chlorobenzene, would be reacted with magnesium turnings in an anhydrous ether solvent

(e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to

form the Grignard reagent, (2-(benzyloxy)-3-chlorophenyl)magnesium bromide.

Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled

solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an

anhydrous ether solvent.

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).
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Workup and Purification: The aqueous and organic layers are separated. The aqueous layer

is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are

washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is

removed under reduced pressure. The crude product is then purified by a suitable method,

such as recrystallization or column chromatography, to yield (2-(Benzyloxy)-3-
chlorophenyl)boronic acid.

The following diagram illustrates the general workflow for this synthesis:

1-Bromo-2-(benzyloxy)-3-chlorobenzene

Grignard Reagent Formation

Mg, Anhydrous Ether

(2-(Benzyloxy)-3-chlorophenyl)magnesium bromide

Borylation

Trialkyl Borate, -78 °C

Borate Ester Intermediate

Hydrolysis

Aqueous Acid

(2-(Benzyloxy)-3-chlorophenyl)boronic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of an arylboronic acid via the Grignard method.

Applications in Drug Development
Boronic acids and their derivatives are important compounds in medicinal chemistry and drug

discovery.[3] They are known to be versatile intermediates in the synthesis of complex organic

molecules, largely due to their participation in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon

bonds, a fundamental process in the construction of the carbon skeletons of many

pharmaceutical agents.[4]

While no specific applications of (2-(Benzyloxy)-3-chlorophenyl)boronic acid in drug

development have been reported in the scientific literature, its structure suggests its potential

use as a building block for the synthesis of novel bioactive molecules. The presence of the
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benzyloxy and chloro substituents on the phenyl ring can influence the pharmacokinetic and

pharmacodynamic properties of the final compounds.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid

is as follows:

Reaction Setup: In a reaction vessel, the aryl halide (e.g., an aryl bromide or iodide), (2-
(Benzyloxy)-3-chlorophenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium

catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a base (e.g., K₂CO₃, Cs₂CO₃, or

K₃PO₄), and a suitable solvent (e.g., toluene, dioxane, or a mixture of solvents like

DMF/water) are combined under an inert atmosphere.[5]

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120

°C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by

techniques like TLC or LC-MS.

Workup and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with water, and extracted with an organic solvent. The combined organic

layers are washed, dried, and concentrated. The resulting crude product is then purified by

column chromatography or recrystallization to afford the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism:
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Conclusion
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a valuable chemical intermediate with

significant potential in organic synthesis, particularly for the construction of complex molecular

architectures relevant to drug discovery. While specific data on its biological activity and

applications are currently lacking in the public domain, its structural features make it an

attractive building block for medicinal chemists. The representative protocols provided in this

guide offer a foundation for its synthesis and utilization in Suzuki-Miyaura cross-coupling

reactions, paving the way for the exploration of novel chemical entities. Further research into

this compound is warranted to fully elucidate its potential in the development of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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